molecular formula C6H7Cl2NO B1520166 (4-Chloropyridin-2-yl)methanol hydrochloride CAS No. 1185714-76-4

(4-Chloropyridin-2-yl)methanol hydrochloride

Cat. No.: B1520166
CAS No.: 1185714-76-4
M. Wt: 180.03 g/mol
InChI Key: UPPNMJJLGDSYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloropyridin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO and its molecular weight is 180.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-chloropyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPNMJJLGDSYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Chloropyridin-2-yl)methanol hydrochloride, a compound with the CAS number 1185714-76-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a hydroxymethyl group and a chlorine atom. Its chemical formula is C6H7ClN2O·HCl. The presence of the chloropyridine moiety is significant for its biological activity, as it may influence interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant threat in clinical settings due to its antibiotic resistance . The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells. The observed cytotoxicity correlates with the induction of apoptosis, characterized by increased reactive oxygen species (ROS) production and activation of apoptotic pathways .

The precise mechanism by which this compound exerts its biological effects is under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression. For instance, it is hypothesized to inhibit cyclooxygenase enzymes, thereby reducing pro-inflammatory mediator production .

Research Findings and Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against MRSA; mechanism involves disruption of cell wall synthesis.
Cytotoxicity in Cancer Cells Induces apoptosis in HeLa and A549 cells; linked to ROS production and apoptotic pathway activation.
Inhibition of Inflammatory Pathways Potential inhibition of cyclooxygenase enzymes; further studies required for confirmation.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties revealed that this compound significantly inhibited the growth of MRSA strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an alternative treatment for resistant infections .

Case Study 2: Anticancer Effects

In another investigation focusing on its anticancer effects, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM for HeLa cells. The study concluded that the compound triggers apoptosis through ROS-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloropyridin-2-yl)methanol hydrochloride
Reactant of Route 2
(4-Chloropyridin-2-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.